2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C17H18FN3O2S and its molecular weight is 347.41. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide, related to imidazo[2,1-b]thiazole derivatives, has been a subject of research due to its potential in various scientific applications. A study by Kundapur et al. (2012) focused on the synthesis of a closely related compound, demonstrating the interest in the structural elucidation and chemical properties of imidazo[2,1-b]thiazole derivatives. This research highlights the foundational steps in understanding the compound's chemical behavior, which is crucial for its application in further scientific studies (Kundapur, Sarojini, & Narayana, 2012).
Cytotoxic Activity and Cancer Research
Another significant area of application for this compound is in cancer research, specifically in evaluating its cytotoxic activity against cancer cell lines. Ding et al. (2012) designed and synthesized novel compounds bearing the imidazo[2,1-b]thiazole scaffold, testing their cytotoxicity against human cancer cell lines. This research indicates the potential of these compounds, including derivatives of this compound, in developing cancer therapeutics (Ding et al., 2012).
Antimicrobial and Anti-inflammatory Activities
The research on acetamido pyrrolyl azoles, including compounds related to the imidazo[2,1-b]thiazole derivatives, has shown promising results in antimicrobial and anti-inflammatory activities. Sowmya et al. (2017) explored the synthesis of these compounds and tested their effectiveness against various microbial strains and in inflammation models. This study contributes to the understanding of how derivatives of this compound can be utilized in addressing microbial infections and inflammatory conditions (Sowmya et al., 2017).
Neurodegenerative Disease Imaging
In neurodegenerative disease research, certain derivatives of imidazo[2,1-b]thiazoles have been synthesized for imaging peripheral benzodiazepine receptors, which are potential targets for studying neurodegenerative disorders. Fookes et al. (2008) synthesized and evaluated the affinity and selectivity of these compounds for peripheral benzodiazepine receptors, highlighting the application of imidazo[2,1-b]thiazole derivatives in developing imaging agents for neurodegenerative diseases (Fookes et al., 2008).
Mechanism of Action
Target of Action
It is known that similar compounds have shown broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types .
Mode of Action
It is known that similar compounds exert their antiproliferative effects by interacting with cancer cells . This interaction may lead to changes in the cell’s normal functions, ultimately leading to cell death.
Biochemical Pathways
It is known that similar compounds can affect multiple pathways involved in cell proliferation and survival .
Pharmacokinetics
The compound’s potency against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The compound has shown potent antiproliferative activity against various cancer cell lines. For instance, it was found to be threefold more potent than Sorafenib against the DU-145 prostate cancer cell line . This suggests that the compound may induce cell death in these cancer cells.
Biochemical Analysis
Biochemical Properties
Related imidazo[2,1-b]thiazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the compound and the biochemical context in which it is present.
Cellular Effects
Related compounds have demonstrated antiproliferative activity against a variety of cancer cell lines . These effects may be mediated by the compound’s interactions with cellular proteins and enzymes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-23-8-2-7-19-16(22)9-14-11-24-17-20-15(10-21(14)17)12-3-5-13(18)6-4-12/h3-6,10-11H,2,7-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBSAPSASWEEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.